![molecular formula C18H19N3O3 B2949946 2-Nitrophenyl 4-benzylpiperazinyl ketone CAS No. 130564-49-7](/img/structure/B2949946.png)
2-Nitrophenyl 4-benzylpiperazinyl ketone
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Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
2-Nitrophenyl 4-benzylpiperazinyl ketone serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of pharmacophores through substitution reactions, making it valuable for creating compounds with potential therapeutic effects .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, this ketone is used to construct heterocyclic compounds. Its reactivity with nucleophiles and electrophiles facilitates the formation of complex structures that are prevalent in many pharmaceuticals .
Biochemistry: Enzyme Inhibition Studies
This compound can act as an inhibitor for certain enzymes. By modifying its structure, researchers can study the interaction between the ketone and enzyme active sites, which is crucial for understanding enzyme mechanisms and designing inhibitors .
Industrial Applications: Chemical Manufacturing
The ketone finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its nitro group can undergo various transformations, making it a valuable compound in industrial processes.
Environmental Research: Degradation Studies
Researchers use 2-Nitrophenyl 4-benzylpiperazinyl ketone in environmental studies to understand its degradation pathways and the impact of its byproducts on ecosystems. This is important for assessing the environmental risks associated with the use of such organic compounds .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of this ketone can be used as standards or markers in chromatographic analysis. Their distinct chemical properties allow for their detection and quantification in complex mixtures, aiding in the analysis of pharmaceuticals and other products .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-8-4-5-9-17(16)21(23)24)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVHVXSWOVGJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 4-benzylpiperazinyl ketone |
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